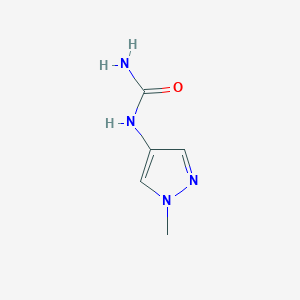
1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Human Urinary Carcinogen Metabolites and Tobacco Research
Research on human urinary carcinogen metabolites provides insights into tobacco and cancer, highlighting the role of urea derivatives in biomarker development for cancer research. This study underscores the utility of assays involving urea derivatives for delineating exposed versus non-exposed individuals to carcinogens specific to tobacco products (Hecht, 2002).
Ethyl Carbamate in Food and Beverages
The presence of ethyl carbamate (a urea derivative) in food and beverages, and its classification as a probable human carcinogen, reflects the importance of urea derivatives in food safety and toxicology research. The study by Weber and Sharypov (2009) discusses the mechanisms of ethyl carbamate formation and strategies for its reduction, highlighting the intersection of chemistry, health, and regulation (Weber & Sharypov, 2009).
Urease Inhibitors for Medical Treatment
Urease inhibitors, including urea derivatives, are explored for their potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. This patent review by Kosikowska and Berlicki (2011) emphasizes the role of urea derivatives in medicinal chemistry, specifically in the development of treatments for infections linked to urease-producing bacteria (Kosikowska & Berlicki, 2011).
Environmental Impact and Biodegradation
The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a fuel oxygenate derived from ethanol and isobutene (which involves urea in its production process), demonstrate the environmental impact of urea derivatives. Research by Thornton et al. (2020) reviews the microbial degradation pathways of ETBE, highlighting the ecological considerations of using urea derivatives in industry (Thornton et al., 2020).
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-2-26-20-13-6-5-12-18(20)23-21(25)22-14-19(24)17-11-7-9-15-8-3-4-10-16(15)17/h3-13,19,24H,2,14H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBERIJNGCFUPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2849775.png)


![N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2849780.png)


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-chlorobenzamide](/img/structure/B2849783.png)


![Spiro[2.3]hexan-5-ylmethanesulfonyl chloride](/img/structure/B2849791.png)
![(E)-N-allyl-2-amino-1-((2-methoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2849792.png)
![N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2849793.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2849795.png)
